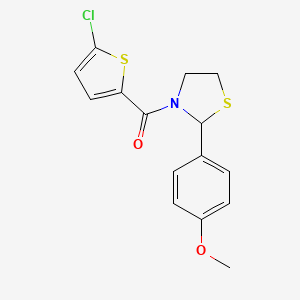

(5-Chlorothiophen-2-yl)(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

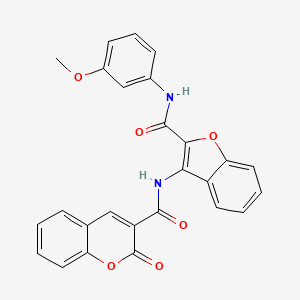

This compound is a complex organic molecule that contains several functional groups, including a chlorothiophene, a methoxyphenyl, and a thiazolidine ring. These groups are common in many pharmaceuticals and synthetic organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chlorothiophene and methoxyphenyl groups would likely contribute to the compound’s aromaticity, while the thiazolidine ring could add stereochemical complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and methoxy groups could affect the compound’s polarity and solubility .Scientific Research Applications

Synthesis and Spectral Characterization

Research on novel compounds including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chloro substituted analogs has demonstrated the utility of spectral characterization methods like UV, IR, NMR, and mass spectrometry. These studies facilitate understanding of the structural and electronic properties of such compounds, providing a basis for further theoretical and biological investigations (Shahana & Yardily, 2020).

Theoretical Studies

Density Functional Theory (DFT) calculations have been employed to explore the equilibrium geometry, bonding features, and vibrational wave numbers of the titled compounds. These studies also examine the effect of electron-withdrawing groups on molecular structure, offering insights into the compounds' thermodynamic stability and reactivity in the excited state. Such theoretical analyses contribute to a deeper understanding of the compounds' physical and chemical properties, which is crucial for designing molecules with desired activities (Shahana & Yardily, 2020).

Biological Activities

Molecular docking studies suggest potential antibacterial activity for these compounds, indicating their possible application as antimicrobial agents. This research direction is promising for the development of new therapeutic agents, especially in the fight against resistant bacterial strains (Shahana & Yardily, 2020).

Anticancer and HIV Applications

A study on pyrazolines based thiazolidin-4-one derivatives, including those with structural similarities to the queried compound, has highlighted their potential in anticancer and HIV treatment. These findings underscore the importance of synthetic organic chemistry in discovering new leads for the development of drugs against cancer and HIV, showcasing the broader applicability of such molecular frameworks (Patel et al., 2013).

Cytoprotective Activities

Another area of application is the investigation of cytoprotective activities against oxidative stress-induced injuries in human cells. Compounds derived from the (5-Chlorothiophen-2-yl)(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone framework have shown promise in protecting human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide-induced damage, indicating their potential in developing therapies for oxidative stress-related diseases (Kong Lian, 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S2/c1-19-11-4-2-10(3-5-11)15-17(8-9-20-15)14(18)12-6-7-13(16)21-12/h2-7,15H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNSHDKALAZUGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chlorothiophen-2-yl)(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2925916.png)

![N-(3,4-dimethylbenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2925919.png)

![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2925920.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925926.png)

![N-(furan-2-ylmethyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2925932.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2925934.png)

![Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2925936.png)